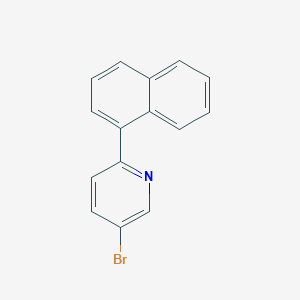

5-Bromo-2-(naphthalen-1-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-(naphthalen-1-yl)pyridine is an organic compound that belongs to the class of bromopyridines It features a pyridine ring substituted with a bromine atom at the 5-position and a naphthalene ring at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(naphthalen-1-yl)pyridine typically involves the Suzuki coupling reaction. This method employs the palladium-catalyzed cross-coupling of naphthalen-2-yl-2-boronic acid with 2,5-dibromopyridine . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is obtained after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction remains a standard approach. Industrial-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Reactivity and Chemical Reactions

While direct chemical reactions for 5-Bromo-2-(naphthalen-1-yl)pyridine are not detailed in the provided search results, information on related compounds suggests possible reaction pathways:

-

Suzuki Coupling : As the compound is synthesized using Suzuki coupling, it can undergo further cross-coupling reactions at the bromine substituent .

-

Reactions Involving Pyridines :

-

Reactions with 5-Bromo Substituents : The bromine substituent can be involved in various reactions such as halogen exchange or Grignard reagent formation .

Data and Experimental Details

Crystal Structure: For 5-bromo-2-(naphthalen-6-yl)pyridine, single-crystal X-ray diffraction data is available . The pyridine and naphthalene rings are coplanar, and the bromine and nitrogen atoms do not participate in hydrogen bonds .

Synthesis of 5-bromo-2-substituted pyrimidine compounds:

* React 2-bromomalondialdehyde with acetamidine hydrochloride to produce 2-methyl-5-bromopyrimidine .

* React 2-bromomalondialdehyde with benzamidine hydrochloride to produce 2-phenyl-5-bromopyrimidine .

Photocatalyzed Reactions:

* Using 2-(pyrrolidin-1-yl)pyridine with a diazo compound under blue LED irradiation results in alkoxycarbonylmethylation .

* Various photocatalysts, bases, and solvents influence the yield of these reactions .

Tables of Reaction Conditions and Yields (based on related compounds)

Since there is no data available for the specific compound, the following tables contain data for similar compounds:

Table 1: Photocatalyst Screening for Alkoxycarbonylmethylation of 2-(pyrrolidin-1-yl)pyridine

| Photocatalyst | Yield (%) |

|---|---|

| MesAcr+ClO4- | 40 |

| TPT | 46 |

| DPM | 54 |

| CeCl3 | 43 |

Table 2: Base Screening for Alkoxycarbonylmethylation of 2-(pyrrolidin-1-yl)pyridine

| Base | Yield (%) |

|---|---|

| Cs2CO3 | 37 |

| Na2CO3 | 32 |

| K3PO4 | 42 |

| NaOAc | 40 |

| K2CO3 | 26 |

| KH2PO4 | 42 |

| NaBF4 | 12 |

| DIPEA | 47 |

| Et3N | 72 |

| DBU | 52 |

Table 3: Solvent Screening for Photocatalyzed Alkoxycarbonylmethylation of 2-(pyrrolidin-1-yl)pyridine

| Solvent | Yield (%) |

|---|---|

| CHCl3 | 27 |

| DMF | 19 |

| DCE | 35 |

| 1,4-dioxane | 30 |

| i-PrOH | 10 |

| DMAc | 16 |

| Acetone | 72 |

| TFE | 8 |

| DCM | 24 |

Wissenschaftliche Forschungsanwendungen

While "5-Bromo-2-(naphthalen-1-yl)pyridine" is not explicitly discussed, pyridine and its derivatives, including those with bromine and naphthalene substituents, have a wide range of applications in various scientific fields .

General Applications of Pyridine Derivatives

- Pharmaceuticals: Pyridine derivatives are crucial in drug development due to their diverse biological activities . Bedaquiline, an anti-tubercular therapeutic, has faced restricted clinical use because of safety concerns . Researchers have explored pyridine-derived bedaquiline analogs to retain anti-tubercular activity while reducing toxicity .

- Antimicrobial and Antiviral Agents: Pyridine compounds have demonstrated antimicrobial and antiviral activities, highlighting their importance in combating infectious diseases .

- Cosmetics: Polymers containing pyridine are incorporated into cosmetic formulations for their thermal and chemo-sensitive properties . They can be used in nanoparticles for fragrance delivery and to improve the bioactivity of nutrients on the skin .

- Functional Materials, Supramolecular Chemistry, and Organometallic Catalysis: Aryl-pyridines are used in these fields .

Specific Applications and Research

- Anti-tubercular Activity: Replacing the quinoline ring with a pyridine ring in bedaquiline analogs can retain anti-tubercular activity . Installation of a phenyl group at the C5-position of the pyridine ring resulted in favorable activity, suggesting this region prefers large lipophilic functional groups . Further synthesis efforts focused on C5-aryl pyridine analogs using Suzuki-Miyaura cross-coupling reactions .

- Antimicrobial Properties: Certain bis(indolyl)pyridines demonstrated strong antibacterial activity against various strains, including S. aureus . A pyrazolo[3,4-b]pyridine derivative showed moderate antimicrobial activity against strains like S. ureus, S. epidermidis, E. coli, and A. fumigatus . Another compound, 5-(4-chlorobenzoyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, exhibited strong activity against E. coli, E. cloaca, and Serratia .

- Suzuki Coupling Reactions: Pyridine derivatives are synthesized using Suzuki coupling, an effective method for carbon-carbon bond formation . For example, 5-bromo-2-(naphthalen-6-yl)pyridine can be prepared from the Suzuki coupling of naphthalen-2-yl-2-boronic acid and 2,5-dibromopyridine .

Table: Examples of Pyridine Compounds and Their Antimicrobial Activity

Note: MIC refers to Minimum Inhibitory Concentration.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(naphthalen-1-yl)pyridine depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In material science, its electronic properties contribute to the performance of organic electronic devices. In pharmaceuticals, the compound’s biological activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Naphthalen-1-yl)pyridine: Lacks the bromine atom, which affects its reactivity and applications.

5-Bromo-2-(phenyl)pyridine: Similar structure but with a phenyl group instead of a naphthalene ring, leading to different electronic and steric properties.

2-(Naphthalen-2-yl)pyridine: The naphthalene ring is attached at a different position, influencing its chemical behavior.

Uniqueness

5-Bromo-2-(naphthalen-1-yl)pyridine is unique due to the presence of both the bromine atom and the naphthalene ring, which confer distinct reactivity and electronic properties. These features make it a valuable compound for various applications in organic synthesis, material science, and pharmaceuticals.

Eigenschaften

CAS-Nummer |

88345-95-3 |

|---|---|

Molekularformel |

C15H10BrN |

Molekulargewicht |

284.15 g/mol |

IUPAC-Name |

5-bromo-2-naphthalen-1-ylpyridine |

InChI |

InChI=1S/C15H10BrN/c16-12-8-9-15(17-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H |

InChI-Schlüssel |

WGLVLNSUQTWBGL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC=C(C=C3)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.